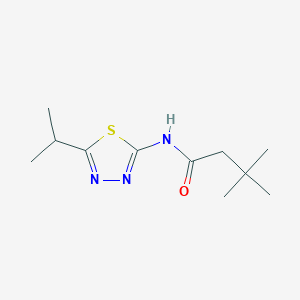![molecular formula C17H18ClNOS B5864097 N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide, also known as CMMDA-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMMDA-2 belongs to the class of thioacetamide derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects in various animal models. This compound has also been found to possess antitumor effects in vitro and in vivo. In addition, this compound has been shown to possess neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is relatively complex, which may limit its widespread use in research. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to investigate its biological effects.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a neuroprotective agent. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential use in the treatment of various inflammatory and tumor-related diseases.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylbenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to give this compound. The overall yield of the synthesis is approximately 60%.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-6-14(7-4-12)10-21-11-17(20)19-15-8-5-13(2)16(18)9-15/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRQXIDWHQCSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
